molecular formula C12H9ClFNO B11924810 4-Chloro-2-((2-fluorobenzyl)oxy)pyridine CAS No. 1346707-06-9

4-Chloro-2-((2-fluorobenzyl)oxy)pyridine

Cat. No.: B11924810
CAS No.: 1346707-06-9
M. Wt: 237.66 g/mol
InChI Key: KRPFJSQWPWHRAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-((2-fluorobenzyl)oxy)pyridine is a chemical compound offered for research and development purposes. This For Research Use Only (RUO) product is a versatile building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The structure combines a chloropyridine scaffold with a fluorobenzyl ether group, making it a potential intermediate for creating more complex molecules. Researchers may utilize this compound in cross-coupling reactions, where the chloro and iodo substituents on the pyridine ring can act as handles for further functionalization, as seen in similar structures like 4-Chloro-2-iodopyridine . The 2-fluorobenzyl moiety is a common feature in compounds designed for biological testing. When handling this or similar chemicals, appropriate safety measures should be followed, including the use of personal protective equipment and working in a well-ventilated area . This product is strictly for laboratory research and is not intended for diagnostic, therapeutic, or any other personal use. Researchers should consult the safety data sheet and conduct their own experiments to determine the compound's specific properties and applicability to their work.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1346707-06-9

Molecular Formula

C12H9ClFNO

Molecular Weight

237.66 g/mol

IUPAC Name

4-chloro-2-[(2-fluorophenyl)methoxy]pyridine

InChI

InChI=1S/C12H9ClFNO/c13-10-5-6-15-12(7-10)16-8-9-3-1-2-4-11(9)14/h1-7H,8H2

InChI Key

KRPFJSQWPWHRAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=NC=CC(=C2)Cl)F

Origin of Product

United States

Synthetic Methodologies for 4 Chloro 2 2 Fluorobenzyl Oxy Pyridine and Analogues

Retrosynthetic Disconnection Strategies for Pyridine (B92270) Ethers

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing a target molecule into simpler, commercially available starting materials. advancechemjournal.com For pyridine ethers, the two most logical disconnection points are the C-O bonds of the ether linkage.

Disconnection at the Pyridine-Oxygen Bond (e.g., via nucleophilic aromatic substitution on activated halopyridines)

This strategy involves breaking the bond between the pyridine ring and the ether oxygen. This disconnection suggests a synthesis route via a nucleophilic aromatic substitution (SNAr) reaction. In this forward reaction, an alkoxide attacks an activated halopyridine, displacing the halide leaving group.

The pyridine ring is intrinsically electron-poor, which makes it more amenable to nucleophilic aromatic substitution compared to benzene. youtube.com The reactivity of halopyridines in SNAr reactions is significantly influenced by the position of the halogen. Halogens at the 2- and 4-positions (ortho and para to the ring nitrogen) are readily substituted because the electronegative nitrogen can stabilize the negative charge in the intermediate Meisenheimer complex through resonance. youtube.comyoutube.com In contrast, 3-halopyridines are generally unreactive under these conditions as the nitrogen atom cannot delocalize the charge. youtube.com

The rate of reaction is often dependent on the addition of the nucleophile to the electron-deficient ring, not the departure of the leaving group. youtube.com Consequently, aryl fluorides are often more reactive than other aryl halides in these substitutions. youtube.com The SNAr mechanism is analogous to nucleophilic acyl substitution, proceeding through an addition-elimination sequence. youtube.com

For the target molecule, this disconnection would involve 2,4-dichloropyridine (B17371) and 2-fluorobenzyl alcohol. The alcohol would be deprotonated by a base to form the corresponding alkoxide, which then acts as the nucleophile.

Disconnection at the Benzylic Carbon-Oxygen Bond (e.g., via etherification of a 2-pyridinol and 2-fluorobenzyl halide)

This alternative disconnection breaks the bond between the oxygen and the benzylic carbon. This approach points to a Williamson-type ether synthesis. In the forward direction, this involves the reaction of a 2-pyridinol (the tautomeric form of 2-hydroxypyridine) with a benzyl (B1604629) halide.

The 2-pyridinol anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. proquest.com The ratio of N-alkylation to O-alkylation products is influenced by several factors, including the nature of the cation, the solvent, and the alkylating agent. proquest.comtandfonline.com Generally, using the silver salt of the pyridinol favors O-alkylation, leading to the desired 2-alkoxypyridine. proquest.com In contrast, using alkali metal salts often leads to a greater proportion of the N-alkylated pyridone product. proquest.com

For the target molecule, this strategy would start with 4-chloro-2-hydroxypyridine (B1586335) and 2-fluorobenzyl bromide or chloride. The 4-chloro-2-hydroxypyridine would be treated with a base to form the pyridinolate anion, which would then react with the benzyl halide.

Established Synthetic Routes for 2-Alkoxypyridines

The retrosynthetic strategies discussed above lead to well-established methods for synthesizing 2-alkoxypyridines.

Catalytic Approaches in Pyridine Functionalization

Modern synthetic chemistry increasingly employs catalytic methods to improve efficiency and selectivity. lu.se

Palladium-catalyzed Cross-Coupling: Palladium complexes can catalyze the formation of C-O bonds. For instance, Pd-catalyzed reactions are used for the α-alkylation of ketones with alcohols via a hydrogen borrowing mechanism, which involves 2-hydroxy-pyridine-based ligands. lu.se While this is not a direct synthesis of pyridine ethers, it demonstrates the utility of catalysis in functionalizing related structures.

Nickel-catalyzed Polymerization: Nickel catalysts, such as Ni(dppp)Cl₂, are effective in the Kumada–Tamao coupling polymerization of Grignard-type pyridine monomers to create poly(2-alkoxypyridine)s. acs.org This highlights a catalytic approach for forming the 2-alkoxypyridine unit in a polymeric context.

Iron-catalyzed Etherification: Iron(III) chloride has been shown to catalyze the symmetrical etherification of benzyl alcohols, while an iron(II) complex can be used for the selective cross-etherification of two different benzyl alcohols. nih.gov These green chemistry approaches utilize low-cost and less toxic metals. nih.gov

Microwave-assisted Synthesis: Microwave irradiation can dramatically reduce reaction times for nucleophilic aromatic substitution on halopyridines with various nucleophiles, including alcohols, to produce substituted pyridines in high yields. sci-hub.se For the reaction of 2-iodopyridine (B156620) with benzyl alcohol in N-methylpyrrolidone (NMP), microwave heating afforded 2-benzyloxypyridine in 81% yield. sci-hub.se

Table 2: Examples of Catalytic and Modern Synthetic Methods for Pyridine Derivatives

MethodCatalyst/ConditionSubstratesProduct TypeReference
Microwave-Assisted SNArMicrowave Heating2-Iodopyridine, Benzyl Alcohol2-Benzyloxypyridine sci-hub.se
Kumada–Tamao CouplingNi(dppp)Cl2Grignard-type pyridine monomerPoly(2-alkoxypyridine) acs.org
Hydrogen BorrowingPalladium/2-Hydroxypyridine ligandKetones, Alcoholsα-Alkylated Ketones lu.se
Symmetrical EtherificationFeCl3·6H2OBenzyl AlcoholsSymmetrical Benzyl Ethers nih.gov
Cross-EtherificationFeCl2·4H2O / Pyridine bis-thiazoline ligandBenzyl AlcoholsUnsymmetrical Benzyl Ethers nih.gov

Specific Synthetic Approaches for 4-Chloro-2-((2-fluorobenzyl)oxy)pyridine

Proposed Synthetic Route:

The synthesis would proceed via the reaction of 2,4-dichloropyridine with 2-fluorobenzyl alcohol. The chlorine atom at the 2-position of the pyridine ring is more susceptible to nucleophilic attack than the chlorine at the 4-position, allowing for regioselective substitution.

Reactant 1: 2,4-Dichloropyridine

Reactant 2: 2-Fluorobenzyl alcohol

Base: A strong base such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) is required to deprotonate the 2-fluorobenzyl alcohol, forming the potent 2-fluorobenzyl alkoxide nucleophile.

Solvent: An aprotic polar solvent like dimethylformamide (DMF), N-methylpyrrolidone (NMP), or tetrahydrofuran (B95107) (THF) would be suitable to dissolve the reactants and facilitate the reaction.

Reaction Scheme:

The 2-fluorobenzyl alcohol is first treated with a base like NaH in an anhydrous solvent to generate the sodium 2-fluorobenzyl alkoxide. Then, 2,4-dichloropyridine is added to the solution. The reaction mixture would likely be heated to ensure a reasonable reaction rate. The alkoxide will selectively attack the C2 position of the pyridine ring, displacing the chloride ion and forming the desired product, this compound. The higher reactivity of the 2-position over the 4-position in nucleophilic aromatic substitution on dichloropyridines generally provides good selectivity for this type of transformation.

This proposed method leverages the principles of SNAr on activated halopyridines, which is a robust and well-documented strategy for the synthesis of 2-alkoxypyridine derivatives.

Sequential Halogenation and Etherification Strategies

The synthesis of this compound is often achieved through a sequential process that involves two key transformations: the halogenation of a pyridine ring followed by an etherification reaction. This stepwise approach allows for controlled introduction of the desired functionalities.

The initial step typically involves the synthesis of a 4-chloropyridine (B1293800) precursor. A common method is the direct chlorination of pyridine or its derivatives. Various chlorinating agents can be employed for this purpose, including thionyl chloride, phosphorus oxychloride, and phosphorus pentachloride, often in the presence of an organic solvent. patsnap.comgoogle.com For instance, pyridine can be reacted with thionyl chloride in ethyl acetate (B1210297) or with phosphorus oxychloride in dichloromethane (B109758) to yield 4-chloropyridine. patsnap.com Another approach involves the chlorination of pyridine N-oxides. google.com The electrophilic substitution on the electron-deficient pyridine ring can be challenging and may require harsh conditions. nih.govyoutube.com

Once the 4-chloropyridine intermediate is obtained, the subsequent step is etherification. This is typically a nucleophilic substitution reaction where the chlorine atom at the 4-position is displaced by an alkoxide. In the context of synthesizing the target compound, 2-fluorobenzyl alcohol would be the required reagent. A general method for the preparation of 4-alkoxypyridines involves reacting 4-chloropyridine hydrochloride with the corresponding alcohol in a solvent like dimethyl sulfoxide (B87167) (DMSO) in the presence of a strong base, such as powdered sodium hydroxide (NaOH). semanticscholar.org This method has been shown to produce good yields of the desired 4-alkoxypyridine. semanticscholar.org

The synthesis of a related compound, 4-chloro-2-picolinic acid, can be achieved from 2-methyl-4-nitropyridine-N-oxide through a series of reactions including reaction with hydrochloric acid, followed by treatment with phosphorus trichloride, and subsequent oxidation. patsnap.com This highlights the multi-step synthetic strategies that can be employed to create functionalized chloropyridine intermediates.

One-Pot Reaction Sequences

In an effort to improve efficiency and reduce waste, one-pot reaction sequences are increasingly explored for the synthesis of substituted pyridines. A one-pot process combines multiple reaction steps in a single reactor without isolating the intermediates, thereby saving time, solvents, and resources.

For the synthesis of the chloropyridine core, a patented method describes the one-pot reaction of pyridine or N-(4-pyridyl) pyridinium (B92312) chloride hydrochloride with a chlorinating reagent to directly produce 4-chloropyridine or its hydrochloride salt. patsnap.comgoogle.com This approach circumvents the need for isolating and purifying intermediates in the chlorination sequence.

Furthermore, one-pot syntheses of chloropyridines from aminopyridines via diazotization have been developed. tpu.ru This method involves the in-situ generation of pyridyl triflates, which are then converted to the corresponding chloropyridines in good yields. tpu.ru While not a direct synthesis of the final target ether, this demonstrates a streamlined approach to obtaining the key halogenated pyridine scaffold.

Multicomponent reactions (MCRs) represent another powerful strategy for one-pot synthesis. A green, one-pot, four-component reaction has been reported for synthesizing novel pyridine derivatives using microwave irradiation, achieving excellent yields in short reaction times. nih.govresearchgate.net Although this specific example does not produce the target compound, the principle of MCRs offers a promising avenue for the efficient, one-pot construction of complex halogenated pyridine ethers.

Optimization of Reaction Conditions and Catalyst Systems in Pyridine Ether Synthesis

The efficiency and selectivity of pyridine ether synthesis are highly dependent on the careful optimization of reaction conditions and the choice of catalyst systems.

Solvent Effects on Reaction Yields and Selectivity

The solvent plays a crucial role in chemical reactions, influencing reactant solubility, reaction rates, and equilibrium positions. acs.org In the synthesis of 4-alkoxypyridines, dimethyl sulfoxide (DMSO) has been successfully used as a solvent for the reaction between 4-chloropyridine hydrochloride and an alcohol in the presence of a base. semanticscholar.org The choice of solvents like ethyl acetate, dichloromethane, and chlorobenzene (B131634) has also been noted in the preparation of the 4-chloropyridine intermediate. patsnap.com

The polarity and hydrogen-bond-forming ability of a solvent can significantly affect reaction mechanisms. nih.gov For instance, in reactions involving charged intermediates or transition states, polar solvents can provide stabilization, thereby accelerating the reaction rate. The selection of an appropriate solvent is therefore a critical parameter to optimize for maximizing the yield and selectivity of the desired pyridine ether.

Reaction StepSolventReactantsReference
ChlorinationEthyl AcetatePyridine, Thionyl Chloride patsnap.com
ChlorinationDichloromethanePyridine, Phosphorus Oxychloride patsnap.com
EtherificationDMSO4-Chloropyridine hydrochloride, Alcohol, NaOH semanticscholar.org

Influence of Catalysts and Reagents

The choice of catalysts and reagents is fundamental to the success of pyridine ether synthesis. For the initial halogenation step, common chlorinating reagents include thionyl chloride, phosphorus oxychloride, and phosphorus pentachloride. patsnap.comgoogle.com

In modern synthetic organic chemistry, transition metal catalysis plays a pivotal role. Palladium-based catalysts, for example, have been effectively used for the synthesis of substituted pyridines. acs.orgnih.gov The reactivity and selectivity of these catalytic systems can be finely tuned by modifying the ligands attached to the metal center. acs.orgnih.gov For instance, sterically hindered pyridine-based ligands have been shown to enhance the reactivity in palladium-catalyzed pyridine synthesis. acs.orgnih.gov Other metals like rhodium and nickel have also been employed in catalytic cycles to construct pyridine derivatives. organic-chemistry.orgacs.org

For the etherification step, a strong base such as sodium hydroxide is typically required to generate the alkoxide nucleophile from the corresponding alcohol. semanticscholar.org The optimization of the base and its stoichiometry is crucial for achieving high conversion and avoiding side reactions.

Reaction TypeCatalyst/ReagentSubstrate/ReactantKey FindingReference
ChlorinationThionyl ChloridePyridineEffective for producing 4-chloropyridine. patsnap.comgoogle.com
Pyridine SynthesisPalladium(II) Acetate with Ligandα,β-Unsaturated Oxime EthersSterically hindered pyridine ligands increase reactivity. acs.orgnih.gov
EtherificationSodium Hydroxide4-Chloropyridine & AlcoholFacilitates the formation of 4-alkoxypyridines. semanticscholar.org
Cross-CouplingNickel CatalystBromopyridines & Alkyl BromidesProvides alkylated pyridines under mild conditions. organic-chemistry.org

Green Chemistry Principles in the Synthesis of Halogenated Pyridine Ethers

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. This involves the use of less hazardous chemicals, safer solvents, and more energy-efficient processes.

In the context of synthesizing pyridine derivatives, several green approaches have been reported. These include solvent- and halide-free synthesis of pyridine-2-yl substituted ureas, which demonstrates the feasibility of conducting reactions in the absence of traditional, often harmful, solvents. semanticscholar.orgrsc.org Such atom-economical methods maximize the incorporation of reactant atoms into the final product, reducing waste. semanticscholar.org

The use of microwave irradiation as an energy source represents another green chemistry tool. It can significantly shorten reaction times and often leads to higher yields and purer products compared to conventional heating methods. nih.govresearchgate.net The development of one-pot, multicomponent reactions under microwave conditions is a prime example of a green synthetic strategy. nih.govresearchgate.net

The selection of solvents is a key aspect of green chemistry. Guides and metrics have been developed to help chemists choose more environmentally benign solvents. researchgate.net Moving away from highly hazardous solvents like chloroform (B151607) and dichloromethane towards greener alternatives is a critical step in making the synthesis of halogenated pyridine ethers more sustainable. researchgate.net The application of these principles to the synthesis of this compound can lead to more environmentally friendly and efficient manufacturing processes.

Medicinal Chemistry and Biological Activity of 4 Chloro 2 2 Fluorobenzyl Oxy Pyridine Scaffold

Broad Spectrum Biological Relevance of Pyridine (B92270) Ethers

Pyridine and its derivatives are recognized for their extensive applications in medicinal chemistry, forming the structural basis of many drugs with diverse therapeutic uses. nih.govnih.gov These compounds have been reported to exhibit a wide array of biological activities, including antimicrobial, antiviral, antioxidant, anti-inflammatory, and anticancer properties. nih.govnih.govmdpi.com The pyridine scaffold is present in numerous FDA-approved drugs, highlighting its clinical significance. sigmaaldrich.com

Investigation of Molecular Targets and Mechanisms of Action

The biological activities of 4-Chloro-2-((2-fluorobenzyl)oxy)pyridine and its related structures are a result of their interaction with specific molecular targets, primarily enzymes and receptors. By inhibiting or modulating these targets, these compounds can interfere with key pathological pathways.

The 4-phenoxypyridine (B1584201) scaffold is a key structural feature in a number of potent tyrosine kinase inhibitors. In particular, derivatives of this compound have been investigated as dual inhibitors of the c-Met and VEGFR-2 receptor tyrosine kinases, which are crucial targets in cancer therapy due to their roles in tumor growth, angiogenesis, and metastasis. rsc.orgnih.gov

A series of 2-substituted-4-(2-fluorophenoxy)pyridine derivatives incorporating pyrazolone (B3327878) and triazole moieties were synthesized and evaluated for their inhibitory activity. Several of these compounds demonstrated significant inhibition of both c-Met and VEGFR-2. For instance, compound 12d from this series emerged as a potent dual inhibitor with IC₅₀ values of 0.11 μM and 0.19 μM for c-Met and VEGFR-2, respectively. Molecular docking studies suggest that these compounds bind to the ATP-binding site of both kinases.

In another study, novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives were synthesized and evaluated as c-Met kinase inhibitors. The most promising compound, 26a , displayed a c-Met IC₅₀ value of 0.016 μM and showed significant cytotoxicity against various cancer cell lines. These findings underscore the potential of the this compound scaffold as a template for the design of potent anticancer agents targeting tyrosine kinases.

Compoundc-Met IC₅₀ (μM)VEGFR-2 IC₅₀ (μM)
12d0.110.19
26a0.016Not Reported
23k1.431.05

Protoporphyrinogen (B1215707) IX oxidase (PPO) is a key enzyme in the biosynthesis of chlorophyll (B73375) and heme, making it a major target for herbicides. cambridge.orgacs.orgresearchgate.net The inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which is rapidly oxidized to the phototoxic protoporphyrin IX, causing rapid cell damage in the presence of light. cambridge.org

Herbicides that inhibit PPO are often competitive inhibitors with respect to the enzyme's natural substrate, protoporphyrinogen IX. Many of these inhibitors, such as the diphenyl ethers, are bicyclic, non-planar molecules that are thought to mimic one-half of the tetrapyrrole macrocycle of the substrate. The structural similarities between diphenyl ether herbicides and the 4-phenoxypyridine core of the title compound suggest that derivatives of this compound could also act as PPO inhibitors. Research into novel PPO inhibitors has included phenoxypyridine derivatives, indicating the potential of this scaffold in the development of new herbicides. acs.org

α-Glucosidase and α-amylase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.govyoutube.com Various heterocyclic compounds have been explored as inhibitors of these enzymes.

Research on pyridine derivatives has demonstrated their potential as α-glucosidase and α-amylase inhibitors. For example, a series of novel pyridine-2,4,6-tricarbohydrazide derivatives were found to be active against α-glucosidase, with some compounds showing higher potency than the reference drug, acarbose. nih.gov One derivative with a p-hydroxy phenyl group was the most active, with an IC₅₀ of 20.24 μM. nih.gov In another study, pyridone derivatives were evaluated as dual inhibitors of α-amylase and α-glucosidase, with some compounds showing potent inhibition of both enzymes. researchgate.net While direct studies on this compound are not available, the demonstrated activity of other pyridine-based scaffolds suggests that this class of compounds warrants investigation for potential antidiabetic properties through the inhibition of carbohydrate-metabolizing enzymes. nih.govresearchgate.net

In addition to enzyme inhibition, pyridine derivatives have been shown to interact with various cell surface receptors, modulating their activity and downstream signaling pathways.

For instance, certain pyridine derivatives have been synthesized and evaluated as potential antagonists for the CXC chemokine receptor type 4 (CXCR4). nih.gov This receptor is implicated in several diseases, including cancer metastasis and inflammatory conditions. In one study, a series of pyridine compounds were tested for their ability to inhibit CXCR4, with two compounds, 2b (a 3-fluorophenyl derivative) and 2j (a 4-ethylphenyl derivative), showing good potency in both binding affinity and cell invasion assays. nih.gov

Furthermore, 1,4-dihydropyridine (B1200194) and pyridine derivatives have been found to bind to adenosine (B11128) receptors, particularly showing selectivity for the A3 subtype. nih.gov These receptors are involved in various physiological processes, and their modulation can have therapeutic effects. Some dihydropyridine (B1217469) derivatives displayed micromolar affinity for A3 receptors and acted as antagonists. nih.gov Additionally, novel 1,4-dihydropyridine derivatives have been identified as mineralocorticoid receptor (MR) antagonists, with several compounds binding to the receptor with submicromolar affinity. mdpi.com These findings highlight the potential of pyridine-based scaffolds to interact with a range of receptors, opening avenues for the development of new therapeutics for a variety of diseases.

Receptor Binding and Modulation

Prostaglandin (B15479496) E1 (EP1) Receptor Antagonism

Prostaglandin E2 (PGE2) mediates a wide range of physiological and pathological processes through four G-protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4. mdpi.com The EP1 receptor, upon activation, couples to Gq proteins, leading to an increase in intracellular calcium levels. nih.gov This signaling pathway is implicated in pain, inflammation, and certain cancers. Consequently, selective antagonists of the EP1 receptor are of significant interest as potential therapeutic agents.

For a compound to be a useful antagonist for probing biological systems, it should possess high affinity and potency, typically with IC50 or Ki values in the nanomolar to low micromolar range, and exhibit high selectivity over other related prostaglandin receptors. nih.gov Research has led to the development of selective EP1 antagonists, such as ONO-8711, which has been shown to suppress chemically induced tongue carcinogenesis in rats by inhibiting EP1 expression, PGE2 biosynthesis, and cell proliferation. nih.gov Another example, known as EP1-antagonist-1, demonstrates high potency with a pIC50 of 8.5. medchemexpress.com While the development of EP1 antagonists is an active area of research, literature detailing the specific activity of this compound as an EP1 receptor antagonist is not available in the reviewed scientific data.

Glucagon-Like Peptide-1 Receptor (GLP-1R) Agonism

The glucagon-like peptide-1 receptor (GLP-1R) is a class B G-protein-coupled receptor that plays a crucial role in regulating glucose homeostasis. Activation of GLP-1R stimulates insulin (B600854) secretion, suppresses glucagon (B607659) release, and promotes weight loss, making it a key target for the treatment of type 2 diabetes and obesity. While several injectable peptide agonists are clinically approved, there is a significant effort to develop orally bioavailable small-molecule GLP-1R agonists.

Recent drug discovery has identified small-molecule agonists that can activate the GLP-1R. In this context, the 4-chloro-2-fluorobenzyl ether substituent has been identified as an effective group for activating the receptor. nih.gov Patent literature describes novel compounds for use as GLP-1R agonists, including derivatives built upon the this compound scaffold. One such compound, 2-((4-(6-((4-Chloro-2-fluorobenzyl)oxy)pyridin-2-yl)piperidin-1-yl)methyl)-3-methylimidazo[4,5-b]pyridine-5-carboxylic acid hydrochloride, demonstrates the application of this specific chemical moiety in the design of potent GLP-1R agonists.

Table 1: Research Findings on GLP-1R Agonists Containing a Substituted Pyridine Core

Compound NameTargetActivity NotedSource
2-((4-(6-((4-Chloro-2-fluorobenzyl)oxy)pyridin-2-yl)piperidin-1-yl)methyl)-3-methylimidazo[4,5-b]pyridine-5-carboxylic acid hydrochlorideGLP-1RDeveloped as a GLP-1R agonist for potential use in treating metabolic diseases.
2-[[4-[3-[(4-chloro-2-fluorophenyl)methoxy]-4-fluoroanilino]piperidin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]imidazo[4,5-b]pyridine-5-carboxylic acidGLP-1RExhibits excellent activity as a GLP-1 receptor agonist, showing potential for treating metabolic diseases.
Neuronal Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulation

Neuronal nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are widely expressed in the central nervous system (CNS) and are involved in cognitive functions like learning and memory. nih.gov Dysfunction of these receptors is implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and nicotine (B1678760) addiction. nih.gov The diversity of nAChR subtypes, which are pentameric structures composed of various α and β subunits, allows for the development of selective modulators. nih.gov

The α4β2* nAChR subtype is the most abundant in the brain and is a primary target for therapies aimed at nicotine addiction. nih.gov General anesthetics such as isoflurane (B1672236) and propofol (B549288) have been found to inhibit α4β2 receptors, suggesting the therapeutic potential of targeting this receptor. nih.gov While various pyridine-based structures have been explored as nAChR modulators, specific data on the activity of this compound at nAChR subtypes was not identified in the reviewed literature. The development of subtype-selective nAChR ligands remains a key goal in neuroscience research.

Antimicrobial and Antiviral Efficacy of Pyridine Derivatives

Pyridine and its derivatives are a cornerstone in the development of new therapeutic agents, demonstrating a wide spectrum of biological activities, including antimicrobial and antiviral efficacy. pipzine-chem.com The versatility of the pyridine scaffold allows for structural modifications that can lead to potent agents against various pathogens, including those that have developed resistance to existing drugs. pipzine-chem.com

Antibacterial Activity (e.g., against multidrug-resistant pathogens)

The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. Pyridine derivatives have shown significant promise as a source of new antibacterial agents. For instance, a series of novel sulfaguanidine (B1682504) hybrids incorporating a pyridine-2-one moiety demonstrated moderate to good activity against eight different pathogens, with some derivatives showing potent inhibition of DNA gyrase and dihydrofolate reductase (DHFR) enzymes. rsc.org Similarly, novel 4-chloro-2-mercaptobenzenesulfonamide derivatives have shown promising activity against numerous anaerobic Gram-positive bacteria strains. acs.org The synthesis of imidazo[4,5-b]pyridine derivatives has also yielded compounds with notable antibacterial effects, particularly against Gram-positive bacteria like Bacillus cereus. nih.gov These findings underscore the potential of the pyridine scaffold in generating lead compounds for the development of new antibiotics to combat drug-resistant infections.

Table 2: Examples of Antibacterial Activity in Pyridine Derivatives

Compound/Derivative ClassTarget Organism(s)Key FindingsSource
Pyridine-2-one hybrids with sulfaguanidineVarious bacterial pathogensShowed potent inhibition of DNA gyrase and DHFR enzymes. rsc.org
4-Chloro-2-mercaptobenzenesulfonamide derivativesAnaerobic Gram-positive bacteriaCompounds 16, 17, 23, 24, 31, 32, and 48 showed promising activity. acs.org
Imidazo[2,1-b] pipzine-chem.comnih.govmdpi.comthiadiazole-containing pyridinesS. aureus, E. coliCompound 17d (4-F substituted) had an MIC of 0.5 µg/mL. sigmaaldrich.com
Imidazo[4,5-b]pyridine derivativesBacillus cereus (Gram-positive)More sensitive to these compounds compared to Gram-negative E. coli. nih.gov
2,5-disubstituted-4-thiazolidinone derivativesE. coli, P. aeruginosa, S. aureus, S. pyogenesPresence of chloro and fluoro groups enhanced antibacterial activity. researchgate.net

Antifungal Activity

Fungal infections, particularly in immunocompromised individuals, are a significant cause of morbidity and mortality. The pyridine scaffold is a valuable template for designing novel antifungal agents. Studies have shown that pyridine derivatives exhibit potent activity against a range of pathogenic fungi, including various Candida and Aspergillus species. For example, certain amide-pyridine scaffold-based compounds designed as dual-target inhibitors showed excellent inhibitory effects against drug-resistant pathogenic fungi, with MIC values as low as 0.125 µg/mL. The introduction of pyridine moieties into chitosan (B1678972) has been shown to significantly enhance its antifungal activity against fungi like Fulvia fulva and Botrytis cinerea. Furthermore, hybrid compounds combining pyridine with other heterocyclic systems, such as benzimidazole (B57391), have demonstrated excellent antifungal activity against strains like C. parapsilosis and Rhodotorula sp., with efficacy equal to or greater than the standard drug fluconazole. nih.gov

Table 3: Examples of Antifungal Activity in Pyridine Derivatives

Compound/Derivative ClassTarget Organism(s)Key FindingsSource
Amide-pyridine scaffold compoundsDrug-resistant pathogenic fungiCompounds 11a and 11b showed MIC values ranging from 0.125 to 2 µg/mL.
Pyridinecarbaldehyde phenylhydrazone derivativesA. solani, F. solani, and other phytopathogenic fungi4-fluorophenylhydrazone derivatives (1a and 2a ) showed broad-spectrum activity with EC50 values of 0.870–3.26 μg/mL. mdpi.com
Hybrid bis-(imidazole/benzimidazole)-pyridine derivativesC. albicans, C. parapsilosis, Rhodotorula sp., A. niger, A. flavusCompound 5a (phenyl substituted) showed excellent activity against C. parapsilosis (inhibition zone 19-20 mm), comparable to fluconazole. nih.gov
Pyridine-based triple quaternized chitosan derivativesFusarium oxysporum, Watermelon fusariumShowed enhanced antifungal activity compared to chitosan, with inhibitory indices up to 99%.

Antiviral Activity

The rise of drug-resistant viruses necessitates the continuous search for new antiviral agents. Pyridine derivatives have been extensively studied and have demonstrated a broad spectrum of antiviral activities against numerous viruses, including human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV, HCV), and coxsackievirus. pipzine-chem.commdpi.com The mechanism of action for these derivatives is varied and can include the inhibition of key viral enzymes like reverse transcriptase and polymerase, or interference with viral entry and replication cycles. nih.govpipzine-chem.com For example, a series of 2-benzoxyl-phenylpyridine derivatives were found to be effective inhibitors of Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7), targeting the early stages of viral replication. The wide-ranging antiviral potential of the pyridine scaffold confirms its importance as a platform for developing novel therapies for viral diseases. pipzine-chem.com

Lack of Publicly Available Research Data for this compound

Following a comprehensive review of scientific literature and databases, it has been determined that there is no publicly available research data specifically detailing the medicinal chemistry and biological activity of the chemical compound This compound within the requested frameworks of anticancer research and analgesic potential.

Extensive searches for this specific compound did not yield any studies related to its anti-proliferative effects, its potential to inhibit anti-apoptotic proteins such as Survivin, or its cytotoxic effects against cancer cell lines.

Similarly, research literature focusing on the analgesic potential of the broader class of pyridine ether scaffolds does not specifically mention or provide data for this compound.

While the pyridine scaffold itself is a common feature in many biologically active compounds with a wide range of therapeutic applications, including anticancer and analgesic agents, the specific biological activities of the title compound, this compound, have not been reported in the accessible scientific domain. Therefore, the requested article sections on its anticancer research and analgesic potential cannot be generated based on current scientific evidence.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Pyridine (B92270) Ring Substitution Patterns

The pyridine ring is a prevalent scaffold in pharmaceuticals, and its substitution pattern profoundly influences molecular properties and biological activity. nih.govdovepress.comnih.govnih.gov In 4-Chloro-2-((2-fluorobenzyl)oxy)pyridine, the placement of a chloro group at the 4-position and a bulky ether linkage at the 2-position creates a distinct electronic and steric profile that dictates its interactions with biological targets.

The electronic nature of substituents on the pyridine ring can alter its pKa, electron density, and reactivity, which are critical for molecular recognition and binding affinity.

Chloro Group at Position 4: The chlorine atom is a classic electron-withdrawing group, primarily through a strong negative inductive effect (-I). This effect reduces the electron density of the entire pyridine ring, making the nitrogen atom less basic compared to unsubstituted pyridine. uoanbar.edu.iq The deactivation of the ring is significant and can influence how the molecule interacts with protein residues in a binding pocket. Studies on related pyridine-based systems have shown that substitution at the 4-position is an effective strategy for modulating the electronic properties of the core scaffold. nih.govnih.gov The electron-withdrawing nature of the 4-chloro substituent can enhance nucleophilic aromatic substitution reactions at other positions, while making the ring less susceptible to electrophilic attack. uoanbar.edu.iq This modification of reactivity and electron distribution is a key factor in its biological profile.

Ether Group at Position 2: The 2-((2-fluorobenzyl)oxy) group has a more complex electronic influence. The ether oxygen atom is electronegative (inductive withdrawal, -I), but its lone pairs can also donate electron density into the aromatic ring through resonance (+R effect). The net electronic contribution depends on the specific molecular context and conformation. In some systems, benzyloxy (OBn) groups have been observed to exhibit both electron-donating and electron-withdrawing characteristics, depending on the analytical method employed. nih.govrsc.org This dual nature can be advantageous, allowing for fine-tuning of the electronic environment within a receptor active site.

The interplay between the strongly withdrawing 4-chloro group and the electronically ambiguous 2-ether group creates a unique electrostatic potential map that defines its potential for forming hydrogen bonds, dipole-dipole interactions, and other non-covalent bonds with a biological target.

Table 1: Illustrative Electronic Properties of Substituents on a Pyridine Ring This table presents generalized Hammett constant (σp) values to illustrate the electronic effect of substituents similar to those on the target molecule. Actual effects can vary based on the specific molecular scaffold.

SubstituentPositionHammett Constant (σp)Electronic Effect
-Cl4+0.23Electron-withdrawing
-OCH34-0.27Electron-donating
-H40.00Neutral
-NO24+0.78Strongly electron-withdrawing

The size, shape, and flexibility of substituents are critical determinants of how a ligand fits into its binding site.

Chloro Group at Position 4: The chlorine atom is larger than hydrogen but is considered a relatively modest steric encumbrance. Its placement at the 4-position is often well-tolerated and does not typically impose significant steric clashes, allowing the rest of the molecule to orient itself within a binding pocket. In some contexts, it can be considered a bioisostere of a methyl group. estranky.sk

Ether Group at Position 2: In contrast, the 2-((2-fluorobenzyl)oxy) substituent is large and flexible. Its location adjacent to the pyridine nitrogen can create significant steric hindrance, influencing the molecule's preferred conformation. The rotational freedom around the C2-O and O-CH₂ bonds allows the fluorobenzyl group to adopt various spatial orientations. This conformational flexibility can be an asset, enabling the ligand to adapt to the topology of a binding site, but it can also come with an entropic penalty upon binding. The steric bulk at the 2-position can shield the nitrogen atom and influence its accessibility for interactions.

Contribution of the Fluorobenzyl Moiety to Pharmacological Profiles

The position of the fluorine atom on the benzyl (B1604629) ring is not arbitrary and has precise consequences for biological activity.

Ortho-Substitution: Placing the fluorine atom at the ortho (2-position) of the benzyl ring introduces a strong, localized electronegative field. This can modulate the electronic nature of the aromatic ring, influencing its ability to participate in π-π stacking or cation-π interactions with receptor residues. researchgate.net Furthermore, an ortho-fluoro substituent can induce a specific conformational preference in the benzyl ether side chain through steric or electrostatic interactions with the ether linkage. nih.gov This conformational constraint can pre-organize the ligand into a bioactive conformation, enhancing binding affinity. Studies on other molecular scaffolds have shown that ortho-fluorine substitution can lead to superior potency compared to meta or para substitution, suggesting a specific and favorable interaction in the binding pocket that only the ortho-substituted analog can achieve. nih.gov

Table 2: Example of Activity Variation with Fluorine Position in a Hypothetical Inhibitor Series This table is illustrative, based on general principles observed in medicinal chemistry, showing how biological activity (e.g., IC₅₀) might change with the position of a fluorine substituent on a phenyl ring.

Compound AnalogueFluorine PositionRelative IC₅₀ (nM)
Analogue 12-Fluoro (ortho)50
Analogue 23-Fluoro (meta)250
Analogue 34-Fluoro (para)150
Analogue 4Non-fluorinated500

The linkage connecting the pyridine core and the fluorobenzyl ring is a critical design element.

Flexibility and Stability: The ether bond (C-O-C) provides a flexible yet metabolically robust connection. Compared to an ester linkage, an ether is much less susceptible to hydrolysis by esterase enzymes, leading to a longer biological half-life. This flexibility allows the two aromatic systems to orient themselves independently to optimize contacts within a receptor site.

Hydrogen Bonding: The oxygen atom of the ether linkage is a potential hydrogen bond acceptor. This capability provides an additional anchor point for the ligand to engage with a hydrogen bond donor residue (e.g., the amide N-H of an amino acid backbone or a hydroxyl group from a side chain) in the target protein, which can significantly contribute to binding energy.

Ligand Design Strategies Based on SAR Analysis

The SAR insights gleaned from analyzing this compound can guide the design of new, potentially improved molecules.

Bioisosteric Replacement: The 4-chloro substituent could be replaced with other groups to probe the electronic and steric requirements at this position. For example, replacing chlorine with bromine would increase size, while replacement with a cyano (-CN) or trifluoromethyl (-CF₃) group would introduce a stronger electron-withdrawing effect with different geometries. nih.govcambridgemedchemconsulting.com

Positional Analysis: The importance of the substitution pattern could be explored by synthesizing isomers. Moving the chloro group to the 5- or 6-position or shifting the fluorine on the benzyl ring to the meta- or para-positions would provide direct evidence of the optimal arrangement for activity.

Linker Modification: The flexibility of the ether linker could be altered. Replacing the oxygen with sulfur (a thioether) would change the bond angles and lipophilicity. Alternatively, incorporating the linker into a more rigid ring system could lock the molecule into a specific conformation, which may lead to a highly potent (if the conformation is correct) or inactive compound.

Scaffold Hopping: The fundamental pharmacophoric features—a halogenated heterocycle linked to a fluorinated aromatic ring via a flexible linker—could be transferred to a different core scaffold (e.g., pyrimidine, pyrazine) to explore new chemical space and potentially improve properties like solubility or selectivity. dovepress.commdpi.com

By systematically applying these strategies, the initial SAR findings from this compound can serve as a valuable starting point for the development of optimized ligands with enhanced pharmacological profiles.

Development of Pharmacophore Models

Pharmacophore modeling is a crucial computational tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. This process involves defining the types and spatial relationships of features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are critical for biological activity.

A typical workflow for developing a pharmacophore model involves the following steps:

Selection of a Training Set: A group of molecules with known biological activity against a specific target is chosen.

Conformational Analysis: The possible three-dimensional shapes (conformations) of the molecules in the training set are generated.

Feature Identification: Common chemical features present in the active molecules are identified.

Model Generation and Validation: A pharmacophore model is constructed based on the identified features and their spatial arrangement. The model is then validated by its ability to distinguish between active and inactive compounds.

Despite the utility of this method, a search of scientific databases and literature reveals no studies that have specifically applied this technique to This compound . Research in this area would be necessary to elucidate the specific structural requirements for its biological activity and to guide the design of new, potentially more potent analogs.

Computational and Theoretical Investigations of this compound: A Review of Current Literature

Despite a comprehensive search of scientific databases and scholarly articles, no specific computational and theoretical investigations focused solely on the chemical compound this compound were found in the public domain.

While research exists on related pyridine derivatives and the individual components of its structure, such as chloropyridine and fluorobenzyl moieties, dedicated studies detailing the molecular docking, quantum chemical analysis, and molecular dynamics of this particular compound are not presently available in published literature.

Computational chemistry is a powerful tool for predicting the properties and behavior of molecules. Techniques such as molecular docking are employed to forecast the binding affinity and interaction of a ligand with a target protein, providing insights into its potential biological activity. Quantum chemical methods, including Frontier Molecular Orbital (FMO) theory and Electrostatic Potential Surface (EPS) mapping, are utilized to understand the electronic structure, reactivity, and intermolecular interactions of a compound. Furthermore, molecular dynamics simulations offer a way to analyze the conformational flexibility and stability of a molecule over time.

The absence of such studies for this compound means that detailed, data-driven discussions on the following topics, as specified in the requested outline, cannot be provided:

Computational and Theoretical Investigations of 4 Chloro 2 2 Fluorobenzyl Oxy Pyridine

Molecular Dynamics Simulations for Conformational Analysis and Stability:No simulation data is available to describe the conformational landscape and stability of 4-Chloro-2-((2-fluorobenzyl)oxy)pyridine.

It is possible that research on this compound is proprietary and has not been disclosed publicly, or that it has not yet been a subject of academic investigation. Therefore, the creation of an article with detailed research findings and data tables on the computational and theoretical aspects of this compound is not feasible at this time.

QSAR (Quantitative Structure-Activity Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a compound with its biological activity. These models are instrumental in drug discovery and development for predicting the activity of new chemical entities.

A review of the scientific literature reveals a lack of specific QSAR models developed for or including this compound. While numerous QSAR studies have been conducted on broader classes of substituted pyridine (B92270) derivatives for various biological targets, specific research detailing the inclusion of this compound in a QSAR study is not publicly available at this time. researchgate.netnih.govnih.govmdpi.comrsc.org Such a study would involve correlating physicochemical descriptors of the molecule with a measured biological endpoint.

Table 1: Hypothetical Data for QSAR Modeling of this compound

Since no specific data exists, the following table is a representation of the types of descriptors that would be calculated and used in a QSAR study for this compound.

Descriptor TypeDescriptor NamePredicted Value
Electronic Dipole MomentData not available
HOMO EnergyData not available
LUMO EnergyData not available
Steric Molecular WeightData not available
Molar VolumeData not available
Topological Wiener IndexData not available
Balaban IndexData not available
Hydrophobic LogPData not available

The development of a QSAR model for a series of compounds including this compound would enable the prediction of its activity and help in the design of more potent analogues.

In Silico ADME/Tox Predictions

In silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are crucial in the early stages of drug discovery to assess the pharmacokinetic and safety profiles of a compound. These computational methods help to identify potential liabilities before significant resources are invested in experimental testing.

There is no specific published data available for the in silico ADME/Tox predictions of this compound. General studies on pyridine derivatives suggest that properties such as solubility, membrane permeability, and metabolic stability are key determinants of their pharmacokinetic behavior. nih.govnih.govresearchgate.net Predictions for this compound would require the use of various computational models, which are often proprietary or require specialized software.

Table 2: Predicted ADME/Tox Properties of this compound

The following table illustrates the types of ADME/Tox properties that would be predicted for this compound using in silico tools. The values are hypothetical due to the absence of specific published research.

PropertyPredictionConfidence Level
Absorption
Human Intestinal AbsorptionData not availableData not available
Caco-2 PermeabilityData not availableData not available
Distribution
Blood-Brain Barrier PenetrationData not availableData not available
Plasma Protein BindingData not availableData not available
Metabolism
CYP450 2D6 InhibitionData not availableData not available
CYP450 3A4 InhibitionData not availableData not available
Excretion
Renal ClearanceData not availableData not available
Toxicity
Ames MutagenicityData not availableData not available
hERG InhibitionData not availableData not available

The generation of such predictive data would be a critical step in evaluating the potential of this compound as a research compound or a lead for further development.

Advanced Analytical Characterization Techniques in Chemical Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR for Structural Elucidation

Proton (¹H) NMR spectroscopy provides detailed information about the structure of a molecule by analyzing the chemical environment of its hydrogen atoms. The spectrum for 4-Chloro-2-((2-fluorobenzyl)oxy)pyridine would exhibit distinct signals corresponding to each unique proton.

The benzylic methylene (B1212753) protons (CH₂) ortho to the oxygen atom are expected to appear as a singlet around 5.4 ppm. The protons on the pyridine (B92270) ring and the fluorobenzyl group will show characteristic splitting patterns (doublets, triplets, multiplets) due to coupling with neighboring protons. For instance, the proton at position 6 of the pyridine ring (adjacent to the nitrogen) would likely appear furthest downfield among the pyridine protons. The protons on the 2-fluorobenzyl group will exhibit complex splitting due to both proton-proton and proton-fluorine coupling.

Analysis of related structures, such as 2-((4-chloro-2-fluorobenzyl)oxy)-6-(piperidin-4-yl)pyridine, shows a benzylic singlet at 5.42 ppm and aromatic signals between 6.61 and 7.53 ppm, which supports the predicted chemical shifts for the target compound. biorxiv.org

Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Pyridine H-3 6.8 - 7.0 Doublet (d)
Pyridine H-5 7.0 - 7.2 Doublet of Doublets (dd)
Pyridine H-6 8.0 - 8.2 Doublet (d)
Benzyl (B1604629) CH₂ ~5.4 Singlet (s)
Fluorobenzyl H-3' 7.4 - 7.6 Multiplet (m)

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum.

The carbon of the benzylic methylene group (CH₂) is expected in the range of 60-70 ppm. rsc.org The carbon atoms of the pyridine ring would appear in the aromatic region, with the carbon atom bonded to the oxygen (C-2) being the most deshielded (highest chemical shift) and the carbon bonded to chlorine (C-4) also showing a significant downfield shift. The carbons of the fluorobenzyl ring will also appear in the aromatic region, with their shifts influenced by the fluorine substituent, which causes characteristic carbon-fluorine coupling (J-coupling). rsc.orgarkat-usa.org

Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Pyridine C-2 160 - 165
Pyridine C-3 110 - 115
Pyridine C-4 145 - 150
Pyridine C-5 115 - 120
Pyridine C-6 148 - 152
Benzyl CH₂ 65 - 70
Fluorobenzyl C-1' 125 - 130 (d)
Fluorobenzyl C-2' 158 - 162 (d, ¹JCF)
Fluorobenzyl C-3' 115 - 120 (d)
Fluorobenzyl C-4' 130 - 135 (d)
Fluorobenzyl C-5' 124 - 128 (d)

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H-5 with H-6) and among the protons on the fluorobenzyl ring, confirming their relative positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to definitively assign each proton signal to its corresponding carbon atom, for example, linking the benzylic proton signal (~5.4 ppm) to the benzylic carbon signal (~65-70 ppm). rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly powerful for connecting different parts of the molecule. For instance, HMBC would show a correlation from the benzylic methylene protons to the C-2 carbon of the pyridine ring and to the C-1' and C-2' carbons of the fluorobenzyl ring, unequivocally establishing the ether linkage between the two ring systems. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is fundamental for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. acs.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high precision, allowing for the determination of its elemental formula. For this compound, HRMS would be used to confirm its molecular formula, C₁₂H₉ClFNO. The measured exact mass must match the calculated theoretical mass to within a few parts per million (ppm) to be considered a positive identification. The presence of the chlorine atom would also be evident from the characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio). Analysis of a closely related compound, 2-((4-chloro-2-fluorobenzyl)oxy)-6-(piperidin-4-yl)pyridine, demonstrates this capability, with a calculated mass of 421.1694 and a found mass of 421.1689. biorxiv.org

Calculated Exact Mass for C₁₂H₉ClFNO

Ion Molecular Formula Calculated Exact Mass (m/z)

LC-MS for Purity Assessment and Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. epo.org It is extensively used to assess the purity of a synthesized compound and to monitor the progress of a chemical reaction.

In the synthesis of this compound, LC-MS would be employed to separate the desired product from any unreacted starting materials (e.g., 4-chloro-2-hydroxypyridine (B1586335) and 2-fluorobenzyl bromide), solvents, and potential side products. By monitoring the reaction mixture over time, the depletion of reactants and the formation of the product can be tracked, allowing for optimization of reaction conditions such as time and temperature. The mass spectrometer provides confirmation of the identity of each peak in the chromatogram, ensuring that the peak corresponding to the product has the correct molecular weight (m/z 238 for the [M+H]⁺ ion) and that impurity levels are minimal in the final, purified sample.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a compound's structure, including bond lengths, bond angles, and intermolecular interactions.

For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction would be the first critical step. The crystal would be mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is then mathematically analyzed to generate an electron density map, from which the atomic positions can be determined.

Based on the analysis of related structures, such as substituted benzimidazole (B57391) derivatives, one can anticipate key structural features. researchgate.net The planarity of the pyridine ring would be of interest, as would the dihedral angles between the pyridine and the 2-fluorobenzyl moieties. researchgate.net Intermolecular interactions, such as π-π stacking between the aromatic rings or halogen bonding involving the chlorine atom, would also be crucial to understanding the crystal packing. researchgate.net

Table 1: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
β (°)95.5
V (ų)1290
Z4

Note: This data is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallography experiment.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that provides a "fingerprint" of the compound.

For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its constituent functional groups. The C-O-C ether linkage typically exhibits strong stretching vibrations in the region of 1050-1150 cm⁻¹. pressbooks.pub Phenyl alkyl ethers, which are structurally analogous to the benzyloxy portion of the molecule, often show two strong absorbances for C–O stretching at approximately 1050 and 1250 cm⁻¹. pressbooks.pub

The pyridine ring itself has characteristic ring stretching vibrations. The C=N stretching vibration in pyridines is typically observed in the 1600-1500 cm⁻¹ region. elixirpublishers.com Aromatic C=C stretching vibrations would also be expected in a similar region. acs.org The presence of the chloro and fluoro substituents would also influence the exact position of these and other bands. For instance, the C-Cl stretching vibration is typically found in the 800-600 cm⁻¹ region.

Table 2: Expected Infrared Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch3000-2850
C=N Stretch (Pyridine)1600-1500
Aromatic C=C Stretch1600-1450
C-O-C Ether Stretch1250 and 1050
C-Cl Stretch800-600
C-F Stretch1400-1000

Advanced Chromatographic Separations for Compound Isolation and Purity

Chromatographic techniques are indispensable for the separation, isolation, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used methods in modern chemical research.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of a wide variety of organic compounds. For a molecule like this compound, a reverse-phase HPLC method would likely be the initial approach. researchgate.net

In a typical setup, the compound would be dissolved in a suitable solvent and injected into the HPLC system. The mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would carry the sample through a column packed with a nonpolar stationary phase (e.g., C18-silica). thermofisher.comrsc.org The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. The polarity of this compound suggests it would have a reasonable retention time under such conditions. The use of a gradient elution, where the composition of the mobile phase is changed over time, could be employed to ensure good separation from any impurities. americanpharmaceuticalreview.com Detection is commonly achieved using a UV detector, as the aromatic rings in the molecule would absorb UV light.

Table 3: Illustrative HPLC Method Parameters for the Analysis of this compound

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient50-95% B over 10 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm

Note: These parameters are illustrative and would require optimization for the specific compound and impurity profile.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nih.gov For a compound to be amenable to GC analysis, it must be thermally stable and sufficiently volatile. Given its molecular weight, this compound may be suitable for GC-MS analysis.

In a GC-MS experiment, a small amount of the sample is injected into a heated port, where it is vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting ions are then separated by their mass-to-charge ratio (m/z), and a mass spectrum is generated.

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as a series of fragment ions. The fragmentation pattern is a unique characteristic of the molecule and can be used for its identification. Expected fragmentation could involve cleavage of the ether bond, leading to ions corresponding to the 2-fluorobenzyl and 4-chloropyridin-2-oxy moieties.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) in the Mass Spectrum of this compound

m/zPredicted Fragment
251/253[M]⁺ (Molecular Ion, showing isotopic pattern for Cl)
109[C₆H₄FCH₂]⁺ (2-Fluorobenzyl cation)
142/144[C₅H₃ClN-O]⁺ (4-Chloro-2-oxypyridine radical cation)
91[C₇H₇]⁺ (Tropylium ion, from rearrangement of benzyl fragment)

Emerging Research Avenues and Future Prospects

Rational Design of Next-Generation Analogues

The rational design of next-generation analogues of 4-Chloro-2-((2-fluorobenzyl)oxy)pyridine is a promising area of research. This approach involves systematically modifying the molecule's structure to enhance its potential therapeutic effects while minimizing off-target interactions. Key strategies for creating analogues would likely focus on several key areas of the molecule.

Table 1: Potential Modifications for Analogue Design

Molecular ScaffoldPotential ModificationRationale
Pyridine (B92270) RingSubstitution at other positionsTo modulate electronic properties and binding interactions.
Benzyl (B1604629) GroupAlteration of the substitution patternTo explore the impact of different steric and electronic features on activity.
Ether LinkageReplacement with other linkers (e.g., thioether, amine)To alter bond angles, flexibility, and metabolic stability.

One approach would be to synthesize a series of analogues with different substituents on the pyridine ring. For example, replacing the chlorine atom at the 4-position with other halogens (e.g., bromine, iodine) or with small alkyl or cyano groups could systematically alter the electronic and steric properties of the molecule. This could lead to optimized interactions with a biological target.

Another strategy would involve modifying the 2-fluorobenzyl group. The position and number of fluorine atoms on the benzyl ring could be varied to fine-tune the compound's lipophilicity and metabolic stability. Furthermore, replacing the benzyl group with other aromatic or heteroaromatic rings could lead to the discovery of analogues with novel biological activities.

Exploration of Novel Therapeutic Indications

The structural components of this compound are found in compounds with a wide range of therapeutic applications. This suggests that the title compound and its future analogues could be investigated for a variety of diseases.

Substituted pyridines are a well-established class of compounds with diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. For instance, some pyridine derivatives have shown potential as inhibitors of enzymes involved in inflammatory pathways. nih.gov

The presence of a benzyloxy group is also significant, as this moiety is found in a number of biologically active molecules. For example, derivatives of 2-(benzyloxy)phenyl benzothiazole (B30560) have been investigated as multifunctional agents for the treatment of Parkinson's disease, exhibiting monoamine oxidase-B (MAO-B) inhibitory activity and antioxidant properties. nih.gov This raises the possibility that this compound or its analogues could be explored for neurodegenerative disorders.

Additionally, the halogen substitution pattern (chloro and fluoro groups) is a common feature in many modern pharmaceuticals. Halogens can enhance binding affinity, improve metabolic stability, and increase cell membrane permeability. The combination of these features in this compound makes it a candidate for screening against a wide array of biological targets.

Synergistic Approaches Combining Experimental and Computational Methods

A powerful strategy for accelerating the discovery and development of new drugs based on the this compound scaffold is the integration of experimental and computational methods. This synergistic approach can save time and resources by predicting the properties of new analogues before they are synthesized.

Computational methods can be used to:

Predict binding affinity: Molecular docking studies can be used to predict how well a designed analogue will bind to a specific biological target. This can help to prioritize which analogues to synthesize.

Estimate ADME properties: Computational models can predict the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. This is crucial for designing drugs with good bioavailability and a suitable half-life.

Identify potential off-target effects: By screening a compound against a panel of known biological targets, it is possible to identify potential side effects early in the drug discovery process.

Experimental methods that can be used to validate the computational predictions include:

In vitro assays: These assays can be used to measure the biological activity of a compound against a specific target.

Cell-based assays: These assays can be used to assess the effect of a compound on cells, including its cytotoxicity and its ability to modulate specific cellular pathways.

In vivo studies: These studies in animal models are essential for evaluating the efficacy and safety of a drug candidate before it can be tested in humans.

By combining these approaches, researchers can create a feedback loop where computational predictions guide experimental work, and the results of experiments are used to refine the computational models. This iterative process can significantly accelerate the development of new therapeutic agents. For example, Quantitative Structure-Activity Relationship (QSAR) studies on similar heterocyclic compounds have been used to guide the design of more potent inhibitors. pandawainstitute.com

Development of Sustainable Synthetic Methodologies

The development of sustainable, or "green," synthetic methods is becoming increasingly important in the chemical and pharmaceutical industries. For a compound like this compound, this would involve developing synthetic routes that are more environmentally friendly and economically viable.

Traditional methods for the synthesis of pyridine derivatives can sometimes involve harsh reagents and generate significant amounts of waste. Modern approaches to green chemistry focus on several key principles:

Use of renewable feedstocks: Exploring starting materials derived from biomass rather than petroleum sources.

Atom economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

Use of safer solvents and reagents: Replacing toxic and hazardous solvents and reagents with greener alternatives.

Energy efficiency: Developing reactions that can be carried out at lower temperatures and pressures.

Catalysis: Using catalysts to increase reaction rates and selectivity, which can reduce energy consumption and waste generation.

For the synthesis of pyridyl ethers, sustainable methods could include the use of microwave-assisted organic synthesis (MAOS), which can significantly reduce reaction times and improve yields. nih.govacs.org Additionally, the use of solid-supported catalysts can simplify product purification and allow for the recycling of the catalyst. The development of one-pot, multi-component reactions is another green chemistry strategy that can improve the efficiency of the synthesis of complex molecules like this compound and its analogues. nih.govacs.org

Table 2: Comparison of Conventional vs. Green Synthesis Approaches for Pyridine Derivatives

FeatureConventional SynthesisGreen Synthesis
Solvents Often uses chlorinated hydrocarbons or other volatile organic compounds (VOCs).Prefers water, ethanol (B145695), or solvent-free conditions.
Energy Often requires high temperatures and long reaction times.Can utilize microwave irradiation or catalysis to reduce energy consumption.
Reagents May use stoichiometric amounts of hazardous reagents.Employs catalytic amounts of less toxic reagents.
Waste Can generate significant amounts of byproducts and waste.Aims for high atom economy and minimal waste generation.

By focusing on these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable, which is a critical consideration for the long-term viability of any potential pharmaceutical product.

Q & A

Basic: What synthetic methodologies are recommended for 4-Chloro-2-((2-fluorobenzyl)oxy)pyridine, and how can reaction yields be optimized?

Answer:
The synthesis of this compound typically involves nucleophilic aromatic substitution (SNAr) or coupling reactions. For example:

  • Nucleophilic Substitution : React 4-chloro-2-hydroxypyridine with 2-fluorobenzyl bromide in the presence of a base (e.g., NaOH or K2CO3) in a polar aprotic solvent like DMF or dichloromethane. highlights similar reactions using NaOH in dichloromethane for pyridine derivatives, achieving >99% purity after purification .
  • Optimization Strategies :
    • Temperature : Elevated temperatures (50–80°C) improve reaction kinetics but may require reflux conditions.
    • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance nucleophilicity in biphasic systems.
    • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) can isolate the product. notes that substitution products are highly dependent on nucleophile selection and solvent polarity .

Advanced: How does the 2-fluorobenzyl group influence the electronic properties and regioselectivity of subsequent reactions on the pyridine ring?

Answer:
The 2-fluorobenzyl group is an electron-withdrawing substituent due to fluorine’s inductive effect, which:

  • Deactivates the Pyridine Ring : Reduces electron density, making the ring less susceptible to electrophilic attacks but more reactive toward nucleophilic substitutions at the 4-chloro position.
  • Directs Regioselectivity : Fluorine’s meta-directing nature can influence cross-coupling reactions (e.g., Suzuki-Miyaura). demonstrates that chlorinated pyridines undergo substitution preferentially at the chloro position when paired with strong nucleophiles .
  • Experimental Validation : Use density functional theory (DFT) calculations to map electron density distributions or conduct kinetic studies with isotopic labeling (e.g., ¹⁸O tracing) to confirm reaction pathways .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm) and confirm substitution patterns. reports diagnostic splitting for fluorinated benzyl groups (e.g., coupling constants J = 8–10 Hz for ortho-fluorine) .
  • FTIR : Detect functional groups (C-O-C stretch ~1250 cm⁻¹, C-F ~1100 cm⁻¹).
  • HRMS : Confirm molecular weight (e.g., [M+H]+ expected at m/z 266.05). provides HRMS data for structurally similar chlorinated pyridines .
  • X-ray Crystallography : Resolve crystal packing and bond angles, as seen in for analogous complexes .

Advanced: How can researchers resolve contradictions in reported biological activities of derivatives of this compound?

Answer:
Discrepancies often arise from assay variability or structural modifications. Methodological approaches include:

  • Dose-Response Studies : Establish EC50/IC50 curves across multiple concentrations (e.g., 0.1–100 µM) to validate potency. highlights antimicrobial assays with varying thresholds .
  • Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity.
  • Comparative SAR Studies : Systematically modify substituents (e.g., replacing 2-fluorobenzyl with 2-chlorobenzyl) and assess activity changes. shows that trifluoromethyl groups in thiazolo-pyridines enhance bioactivity .

Basic: What are the stability profiles of this compound under different storage conditions?

Answer:
Stability is influenced by:

  • Light and Humidity : Store in amber vials under inert gas (N2/Ar) at –20°C to prevent hydrolysis or photodegradation. recommends desiccated storage in sealed containers .
  • Degradation Analysis : Monitor via HPLC-MS; common degradation products include pyridine N-oxides (oxidation) or dehalogenated derivatives. notes that chloromethyl pyridines are prone to hydrolysis under acidic conditions .

Advanced: What strategies enable selective functionalization of the pyridine ring while preserving the 2-fluorobenzyl ether group?

Answer:

  • Protection-Deprotection : Temporarily protect the ether group using tert-butyldimethylsilyl (TBS) before functionalizing the ring.
  • Metal-Catalyzed Cross-Coupling : Use Pd(0)/Cu(I) systems for Suzuki or Sonogashira couplings at the 4-chloro position. demonstrates selective substitution at chlorinated positions in similar pyridines .
  • Computational Modeling : Predict reactive sites using molecular electrostatic potential (MEP) maps or Fukui indices .

Basic: How can researchers assess the compound’s solubility and formulation compatibility for in vivo studies?

Answer:

  • Solubility Screening : Test in DMSO, PBS, and lipid-based vehicles via nephelometry. emphasizes avoiding aqueous buffers with pH >7 to prevent hydrolysis .
  • Compatability Tests : Use DSC/TGA to study thermal stability with excipients (e.g., PEG 400, cyclodextrins).

Advanced: What mechanistic insights explain the compound’s variable performance in catalytic applications?

Answer:
Variability may stem from:

  • Steric Hindrance : The 2-fluorobenzyl group may block catalyst access. notes that bulky substituents on thiazolo-pyridines reduce catalytic turnover .
  • Electronic Effects : Fluorine’s electronegativity alters redox potentials. Use cyclic voltammetry to correlate electronic properties with catalytic activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.